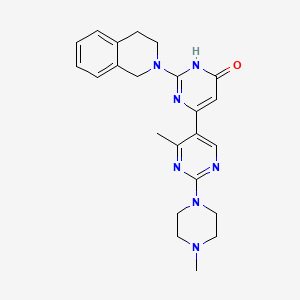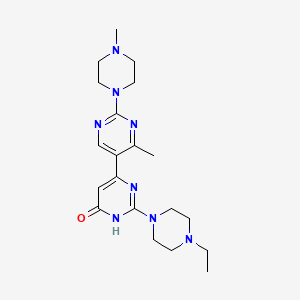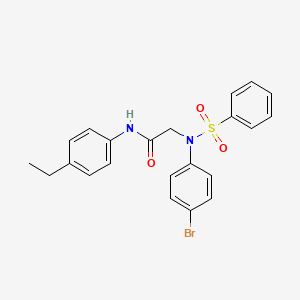![molecular formula C17H12N4OS B3731889 2-anilino-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731889.png)
2-anilino-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Übersicht
Beschreibung
2-anilino-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-anilino-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that the compound inhibits the activity of various enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 7 (CDK7), which are involved in cell cycle regulation. It has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-anilino-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to inhibit the growth of fungal and viral strains. In addition, the compound has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-anilino-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential applications in the field of medicinal chemistry. The compound has shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells, as well as inhibiting the growth of fungal and viral strains. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of the compound.
Zukünftige Richtungen
There are several future directions for the study of 2-anilino-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate the mechanism of action of the compound. Understanding the molecular targets of the compound can lead to the development of more effective drugs. Another direction is to study the potential applications of the compound in other fields, such as agriculture and environmental science. The compound has shown potential as an antifungal and antiviral agent, which could be useful in controlling plant diseases and preventing environmental contamination. Finally, further studies are needed to determine the safety and efficacy of the compound in animal models and clinical trials.
Wissenschaftliche Forschungsanwendungen
2-anilino-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antifungal, and antiviral properties. The compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and leukemia, and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been tested against various fungal and viral strains, including Candida albicans and hepatitis C virus, and has shown antifungal and antiviral activity, respectively.
Eigenschaften
IUPAC Name |
2-anilino-5-thiophen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16-14-12(13-7-4-10-23-13)8-9-18-15(14)20-17(21-16)19-11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHOGNMQLWKJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-ethoxyphenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731810.png)
![4'-methyl-2'-(1-pyrrolidinyl)-2-{[3-(trifluoromethyl)phenyl]amino}-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731812.png)
![2-[(2-methoxyphenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731820.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731829.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperazinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731832.png)
![4'-methyl-2'-(4-methyl-1-piperazinyl)-2-[(2-phenylethyl)amino]-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731840.png)



![9-(2-furyl)-3-(4-morpholinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B3731870.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731873.png)
![2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731888.png)

![2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B3731904.png)